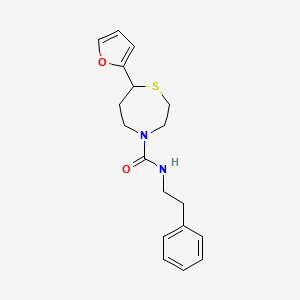

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

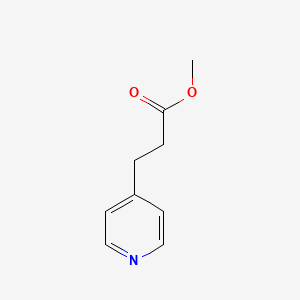

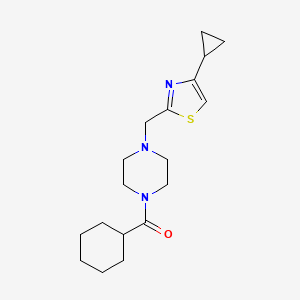

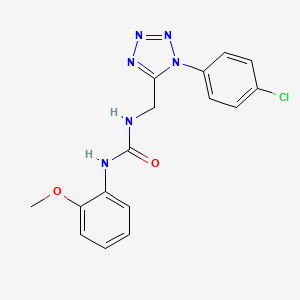

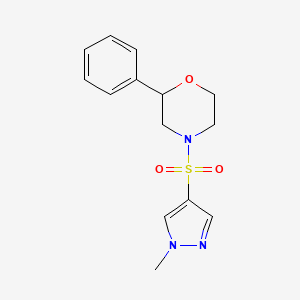

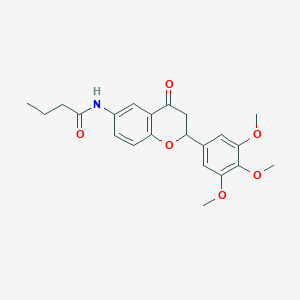

The compound “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” is a complex organic molecule that contains a furan ring, a phenethyl group, and a thiazepane ring with a carboxamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, furan compounds are typically synthesized from furfural, which is produced from agricultural byproducts like corncobs or sugar cane bagasse . Thiazepane derivatives can be synthesized through various methods, including cyclization reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its furan ring, phenethyl group, and thiazepane ring with a carboxamide group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Thiazepane is a seven-membered ring containing six carbon atoms and one nitrogen atom.Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The reactivity of this specific compound would depend on the positions and orientations of its functional groups.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide”, have been found to have significant antibacterial activity . They have been used in the fight against bacterial strain-caused infection . The rise in drug resistance to clinically utilized anti-infectives has necessitated the discovery of new antimicrobial compounds .

Anti-Ulcer Activity

Furan-containing compounds have been found to have anti-ulcer activity . This suggests that “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” could potentially be used in the treatment of ulcers .

Diuretic Activity

Furan derivatives have also been found to have diuretic activity . This suggests that “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” could potentially be used as a diuretic .

Muscle Relaxant Activity

Furan-containing compounds have been found to have muscle relaxant activity . This suggests that “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” could potentially be used as a muscle relaxant .

Anti-protozoal Activity

Furan derivatives have been found to have anti-protozoal activity . This suggests that “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” could potentially be used in the treatment of protozoal infections .

Urease Inhibition

Furan chalcone scaffolds, which include “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide”, have been found to have therapeutic inhibition potential against bacterial urease enzyme . This suggests that “7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide” could potentially be used in the treatment of diseases caused by urease-producing bacteria .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

7-(furan-2-yl)-N-(2-phenylethyl)-1,4-thiazepane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c21-18(19-10-8-15-5-2-1-3-6-15)20-11-9-17(23-14-12-20)16-7-4-13-22-16/h1-7,13,17H,8-12,14H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOYBHNQIUUAEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(furan-2-yl)-N-phenethyl-1,4-thiazepane-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-3-isobutyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2716756.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclobutanecarboxamide](/img/structure/B2716759.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2716763.png)

![Lithium;2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B2716764.png)

![methyl 2-(2-((2-chlorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2716765.png)